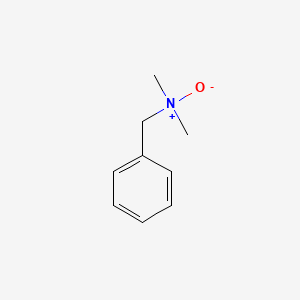N,N-Dimethylbenzylamine N-oxide
CAS No.: 5400-82-8
Cat. No.: VC3895283
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5400-82-8 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N,N-dimethyl-1-phenylmethanamine oxide |
| Standard InChI | InChI=1S/C9H13NO/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
| Standard InChI Key | UJZXIGKNPLTUOZ-UHFFFAOYSA-N |
| SMILES | C[N+](C)(CC1=CC=CC=C1)[O-] |
| Canonical SMILES | C[N+](C)(CC1=CC=CC=C1)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
N,N-Dimethylbenzylamine N-oxide features a benzyl group attached to a dimethylamine oxide moiety. The compound’s exact mass is 151.0997 Da, with a calculated XLogP3-AA value of 1.2, indicating moderate lipophilicity . Key physicochemical parameters include a polar surface area (PSA) of 29.43 Ų and a rotatable bond count of 2, which influence its solubility and reactivity .
Structural Characterization
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and gas-liquid chromatography (GLC) . Its -NMR spectrum reveals distinct peaks for the aromatic protons (δ 7.2–7.4 ppm), methyl groups adjacent to the N-oxide (δ 3.0–3.2 ppm), and the benzylic methylene group (δ 4.5–4.7 ppm) . The N-oxide group introduces dipole-dipole interactions, enhancing solubility in polar solvents such as ethanol and water .
Table 1: Key Physicochemical Properties of N,N-Dimethylbenzylamine N-Oxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 151.21 g/mol | |
| Exact Mass | 151.0997 Da | |
| XLogP3-AA | 1.2 | |
| Polar Surface Area | 29.43 Ų | |
| HS Code | 2921499090 | |
| Regulatory Identifiers | EINECS 226-443-1; NSC 10391 |
Synthesis and Industrial Production
The synthesis of N,N-Dimethylbenzylamine N-oxide primarily involves the oxidation of N,N-dimethylbenzylamine (CAS 103-83-3). Industrial methods often employ hydrogen peroxide or peracetic acid as oxidizing agents under controlled conditions .
Oxidation of N,N-Dimethylbenzylamine
In a typical procedure, N,N-dimethylbenzylamine is reacted with 30% hydrogen peroxide in methanol at 0–5°C for 24 hours. The reaction mixture is then concentrated under reduced pressure to yield the N-oxide as a hygroscopic solid . This method achieves yields exceeding 85%, with purity confirmed via titration and spectroscopic analysis .
Alternative Synthetic Routes
Recent patents describe halogenated derivatives synthesized via nucleophilic substitution of N,N-dimethylbenzylamine N-oxide with alkyl halides . For example, treatment with benzyl chloride in a 1:6 molar ratio at 40°C produces quaternary ammonium salts, which are subsequently steam-distilled to isolate the product . These methods emphasize temperature control to minimize byproducts such as dimethylamine .
Reactivity and Mechanistic Insights
N,N-Dimethylbenzylamine N-oxide participates in diverse reactions, including the Polonovski reaction and nucleophilic substitutions, driven by the electrophilic nature of the N-oxide group.
The Polonovski Reaction
When treated with acetic anhydride, the compound undergoes demethylation or debenzylation, yielding N,N-dimethylacetamide and benzaldehyde . The reaction mechanism proceeds via an N-acetoxyammonium intermediate, which decomposes in the presence of acetate ions to form acetamides . Substituents on the aromatic ring modulate the reaction pathway: electron-donating groups (e.g., 4-OCH) favor iminium ion formation, while electron-withdrawing groups (e.g., 4-NO) stabilize carbanionic transition states .
Equation 1: Polonovski Reaction Mechanism
Catalytic Applications
The compound serves as a phase-transfer catalyst in epoxy resin curing and polyurethane foam formation . Its quaternary ammonium derivatives, such as N-acetoxy-N,N-dimethylbenzylammonium perchlorate, enhance reaction rates in anhydride-hardened epoxy systems by facilitating proton transfer .
Analytical Characterization Techniques
Advanced analytical methods are employed to verify the purity and structure of N,N-Dimethylbenzylamine N-oxide.
Spectroscopic Analysis
-
FT-IR: Strong absorption bands at 1270 cm (N-O stretch) and 2800–3000 cm (C-H stretches) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 151.21 [M+H] .
Chromatographic Methods
Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) achieves baseline separation, with a retention time of 6.2 minutes .
Recent Research and Future Directions
Recent studies focus on optimizing synthetic protocols to improve yield and scalability. For instance, microwave-assisted oxidation reduces reaction times from 24 hours to 30 minutes . Additionally, computational modeling of the Polonovski reaction transition states aims to predict substituent effects on product distribution . Emerging applications in asymmetric catalysis and pharmaceutical intermediates highlight its growing industrial importance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume